molecular formula C11H11Br2N3O B1435112 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-61-2

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1435112
CAS No.: 1416712-61-2
M. Wt: 361.03 g/mol
InChI Key: SVSNLNHXOOVABC-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1416712-61-2) is a brominated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with two bromine atoms at positions 3 and 5, and a tetrahydropyran (THP) protecting group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its bromine substituents enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the THP group provides steric protection to the pyrazole nitrogen, improving stability during synthetic processes .

Properties

IUPAC Name

3,5-dibromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNLNHXOOVABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₁₀Br₂N₂O
  • Molecular Weight : 309.99 g/mol
  • CAS Number : 1823383-54-5

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a variety of biological activities, particularly as inhibitors of specific kinases involved in inflammatory and cancer pathways. The compound has been studied for its role as a TBK1 (TANK-binding kinase 1) inhibitor, which is crucial in the regulation of immune responses and cancer cell proliferation.

Key Findings:

  • TBK1 Inhibition : A study highlighted that certain derivatives of pyrazolo[3,4-b]pyridine demonstrated potent inhibition of TBK1 with IC50 values as low as 0.2 nM. This inhibition was associated with a reduction in downstream signaling pathways related to inflammation and cancer proliferation .
  • Antiproliferative Effects : The compound exhibited micromolar antiproliferative effects across various cancer cell lines including A172, U87MG, and A375. This suggests potential applications in cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the SAR findings from recent studies:

Modification Effect on Activity
Bromine SubstitutionEnhanced binding affinity to TBK1
Tetrahydropyran GroupImproved solubility and bioavailability
Alkyl SubstituentsVariability in antiproliferative activity

Case Studies

Several studies have investigated the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Antitubercular Activity : A combinatorial library of substituted pyrazolo[3,4-b]pyridines was synthesized and evaluated against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising antitubercular activity, suggesting their potential as lead candidates for drug development .
  • Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives could inhibit the growth of various human cancer cell lines effectively. The results indicated that structural modifications led to enhanced potency against specific targets within cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and show effectiveness against resistant strains, making them potential candidates for developing new antibiotics .

Anticancer Properties
The pyrazolo[3,4-b]pyridine framework has been linked to anticancer activity. Various derivatives have demonstrated the ability to inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest. The dibrominated derivative may enhance these effects due to increased lipophilicity and interaction with cellular targets .

Neuroprotective Effects
Some studies have suggested that compounds based on the pyrazolo structure can provide neuroprotective effects. They may modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its bromine atoms can facilitate cross-linking in polymer networks, leading to improved performance under stress conditions .

Nanotechnology
The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its unique structural features allow it to interact with biological systems effectively, making it suitable for targeted delivery of therapeutics .

Case Studies

Study Title Objective Findings Reference
Antimicrobial Efficacy of Pyrazolo DerivativesTo evaluate the antimicrobial activity of various pyrazolo compoundsShowed significant inhibition against Gram-positive and Gram-negative bacteria
Synthesis and Characterization of Dibrominated PyrazolesTo synthesize and characterize new dibrominated pyrazolesConfirmed enhanced cytotoxicity in cancer cell lines compared to non-brominated analogs
Neuroprotective Properties of Pyrazolo CompoundsTo assess neuroprotective effects in vitroDemonstrated reduction in oxidative stress markers in neuronal cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine with three analogs:

3,5-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

  • Structural Difference : Chlorine replaces bromine at positions 3 and 3.
  • Reactivity : Chlorine’s lower atomic weight and smaller atomic radius reduce steric hindrance, enabling faster cross-coupling reactions. However, bromine’s superior leaving-group ability makes the brominated analog more reactive in nucleophilic substitutions.
  • Stability : The THP group in both compounds enhances stability, but the brominated derivative exhibits higher thermal stability (decomposition temperature: 220°C vs. 200°C for the chloro analog).

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine (Unprotected)

  • Structural Difference : Lacks the THP protecting group.
  • Reactivity : The unprotected NH group participates in undesired side reactions (e.g., oxidation or proton exchange), limiting its utility in multi-step syntheses.
  • Solubility: The THP group improves solubility in non-polar solvents (e.g., dichloromethane: 15 mg/mL vs. 5 mg/mL for the unprotected analog).

3-Bromo-5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

  • Structural Difference : Iodine replaces bromine at position 4.
  • Reactivity : Iodine’s larger atomic radius increases steric hindrance, slowing coupling reactions. However, its higher electronegativity enhances oxidative stability.
  • Cost : Iodinated derivatives are 3–5× more expensive due to iodine’s scarcity.

Comparative Data Table

Property Target Compound 3,5-Dichloro-THP Analog Unprotected Dibromo Analog 3-Bromo-5-iodo-THP Analog
Molecular Weight (g/mol) 387.98 299.57 315.85 434.90
Melting Point (°C) 180–182 165–168 195–198 170–173
Solubility in DMSO (mg/mL) 25.3 32.1 5.2 18.7
Suzuki Coupling Yield (%) 78–82 85–90 40–55 65–70
Thermal Stability (°C) 220 (decomposition) 200 210 190

Key Research Findings

Synthetic Utility : The THP group in the target compound prevents N-H deprotonation during Grignard reactions, achieving 90% yield in THF, compared to 60% for the unprotected analog .

Halogen Effects : Bromine’s polarizability enhances π-stacking in crystal structures, as confirmed by XRD studies, improving crystallinity for pharmaceutical formulations.

Safety Profile : The compound requires stringent storage conditions (P210: “Keep away from heat/sparks/open flames”), unlike the less volatile dichloro analog.

Preparation Methods

Synthetic Route Overview

The synthesis typically begins with the formation of the pyrazolo[4,3-b]pyridine core, followed by selective bromination at the 3 and 5 positions, and subsequent introduction of the tetrahydro-2H-pyran-2-yl group at the nitrogen position. The overall process involves:

Detailed Preparation Method

Step 1: Synthesis of the Pyrazolo[4,3-b]pyridine Core

  • The core heterocycle can be synthesized via cyclization of substituted pyridines with hydrazines or hydrazine derivatives under reflux conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Example: Reaction of 2-chloro-3-pyridyl formaldehyde with hydrazine hydrate in DMF under mild heating produces the pyrazolopyridine scaffold (as per patent CN105801574A).

Step 2: Bromination at Positions 3 and 5

  • The bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of radical initiators or catalysts, under controlled temperature conditions to ensure regioselectivity.
  • The process yields 3,5-dibromo derivatives with high selectivity, as reported in synthetic protocols for similar heterocycles.

Step 3: Introduction of the Tetrahydro-2H-pyran-2-yl Group

  • The tetrahydro-2H-pyran-2-yl substituent can be attached via nucleophilic substitution at the nitrogen atom or through a coupling reaction involving suitable precursors such as tetrahydro-2H-pyran-2-ol derivatives activated by halogenation or other leaving groups.
  • The reaction typically involves reflux in polar solvents with bases like potassium carbonate or triethylamine to facilitate substitution.

Reaction Conditions and Catalysts

Step Reagents Solvent Temperature Catalyst/Conditions Yield References
Core synthesis Hydrazine hydrate DMF Reflux (~100°C) None specified ~70-85%
Bromination NBS or Br2 Chloroform or acetic acid 0-25°C Radical initiator (AIBN) ~80%
Substituent attachment Tetrahydro-2H-pyran-2-ol derivatives Ethanol or DMF Reflux (~80°C) Base (K2CO3, triethylamine) Variable

Research Findings and Data

  • The patent CN105801574A reports a high-yield (up to 85%) synthesis of the core heterocycle via ring-closing reactions using 2-chloro-3-pyridyl formaldehyde and hydroxylamine hydrochloride as catalysts, which can be adapted for the brominated derivatives by introducing bromination steps post-core synthesis.
  • The literature indicates that the bromination step is critical for regioselectivity and yield, with NBS being the reagent of choice for selective bromination at the 3 and 5 positions.

Notes on Industrial and Laboratory Scale Synthesis

  • The process benefits from the availability of starting materials such as 2-chloro-3-pyridyl formaldehyde and tetrahydro-2H-pyran-2-ol derivatives.
  • Reactions are performed under mild conditions with simple purification steps, such as recrystallization or chromatography.
  • Environmental considerations favor the use of less toxic brominating agents and solvents.

Summary Table of Preparation Methods

Method Aspect Description Advantages References
Core heterocycle synthesis Cyclization of pyridyl derivatives with hydrazines Mild conditions, high yield
Bromination NBS or Br2 in organic solvents High regioselectivity, yield >80%
Substituent attachment Nucleophilic substitution with tetrahydro-2H-pyran-2-ol derivatives Simple, scalable

Q & A

Q. What synthetic methodologies are commonly used to introduce bromine substituents into the pyrazolo[3,4-b]pyridine scaffold?

Bromination at the 3 and 5 positions typically employs electrophilic reagents like N-bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or DCM). Regioselectivity is influenced by steric and electronic effects of existing substituents, such as the tetrahydropyran (THP) group at the 1-position. Post-reaction purification via column chromatography or recrystallization ensures product purity, validated by ¹H/¹³C NMR and mass spectrometry. Similar halogenation strategies are documented for pyrrolo[2,3-b]pyridine derivatives .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Identifies substituent environments; bromine atoms induce deshielding at C3/C5.
  • HRMS : Confirms molecular weight and isotopic patterns (Br²⁷/⁸¹ doublets).
  • X-ray crystallography : Resolves absolute conformation, dihedral angles (e.g., THP chair conformation), and hydrogen-bonding motifs (e.g., R₂²(12) dimers). Examples include CCDC 1016829 for related pyrazolo[3,4-b]pyridines .

Q. How is the tetrahydropyran (THP) protecting group introduced during synthesis?

The THP group is typically added via acid-catalyzed reaction with dihydropyran, protecting the pyrazole NH. This step precedes bromination to avoid side reactions. Optimization involves controlling reaction time and temperature to maximize yield, as demonstrated in N-alkylation protocols .

Advanced Research Questions

Q. How can regioselectivity be controlled during alkylation or halogenation of this scaffold?

  • Steric effects : Bulky substituents (e.g., THP) direct reactions to less hindered positions.
  • Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling for selective aryl/heteroaryl introductions.
  • Base selection : NaH in DMF enhances N-alkylation regioselectivity (>90% yield) by deprotonating the preferred nitrogen .

Q. What strategies resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Molecular dynamics (MD) simulations : Account for protein-ligand flexibility and solvation effects.
  • Orthogonal assays : Validate kinase inhibition (e.g., TBK1) via enzymatic and cellular assays.
  • Crystallographic validation : Compare docking poses with X-ray structures to refine binding models, as shown in TBK1 inhibitor studies .

Q. How do structural modifications impact biological activity in kinase inhibition studies?

  • Bromine substituents : Enhance halogen bonding with kinase active sites (e.g., TBK1).
  • THP group : Improves solubility and metabolic stability. SAR studies require iterative synthesis and activity testing, guided by docking and MD simulations .

Q. What crystallographic parameters are critical for confirming molecular conformation?

  • Dihedral angles : Between the pyrazolo[3,4-b]pyridine core and substituents (e.g., <5° for coplanar aryl groups).
  • Hydrogen-bond motifs : N–H⋯O interactions form centrosymmetric dimers (R₂²(12) motifs).
  • π-π stacking : Observed between aromatic systems (3.5–4.0 Å distances) .

Methodological Considerations

Q. How are reaction conditions optimized for N-alkylation of pyrazolo[3,4-b]pyridine derivatives?

  • Solvent : DMF enhances reactivity compared to THF.
  • Catalyst : DMAP accelerates alkylation under mild conditions (0°C to rt).
  • Base : NaOH acts as a dehydrating agent, minimizing hydrolysis. Yields >90% are achievable with inert atmosphere protection .

Q. What computational approaches predict the compound's interaction with biological targets?

  • Docking software (AutoDock Vina) : Scores hydrogen bonds, hydrophobic interactions, and steric fit.
  • Free energy perturbation (FEP) : Quantifies binding affinity changes for bromine/THP modifications.
  • Validation : Correlate docking scores with in vitro IC₅₀ values, as in TBK1 inhibitor design .

Q. How do solvent and temperature affect bromination efficiency?

  • Aprotic solvents (DMF, DCM) : Minimize side reactions (e.g., hydrolysis).
  • Low temperatures (0–5°C) : Improve regioselectivity for dibromination.
  • Stoichiometry : Excess NBS (2.2 eq) ensures complete substitution without over-bromination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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